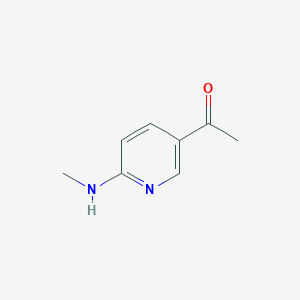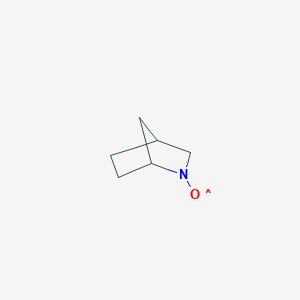
1-(4-氯苄基)-1H-吲哚
概述
描述
“1-(4-Chlorobenzyl)-1h-indole” is a chemical compound. It is used in laboratory chemicals . The product is considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
A series of novel (E)-N’-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides were synthesized as potent small molecules activating procaspase-3 . The target acetohydrazides were prepared via the Niementowski condensation of anthranilic acid and formamide .
Physical And Chemical Properties Analysis
The physical state of “1-(4-Chlorobenzyl)-1h-indole” is liquid . It has a boiling point range of 104 - 106 °C at 0.1 mmHg . The density of the compound is 1.140 g/mL at 25 °C .
科学研究应用
合成和生物活性
-
合成和分子分析:已经探索了涉及 1-(4-氯苄基)-1H-吲哚的化合物的合成,揭示了它们在生产具有生物活性的分子方面的潜力。这些分子表现出多种生物学特性,例如抗肿瘤和抗炎活性,这归因于它们与 DNA 和蛋白质的相互作用 (Geetha 等人,2019)。
-
结构表征:已经对 1-(4-氯苄基)吲哚-3-甲醛与噻吩-3-乙腈的碱催化反应进行了研究,产生了具有潜在生物学意义的化合物。这些研究包括通过 X 射线衍射等方法进行的详细结构分析 (Sonar、Parkin 和 Crooks,2007)。
-
抗炎药物合成:包括 1-(4-氯苄基)-1H-吲哚衍生物在内的新型吲哚乙酰胺的产生与抗炎应用有关。这些化合物已通过针对环氧合酶结构域的计算机建模研究进行了检查,表明它们在药物开发中的潜力 (Al-Ostoot 等人,2020)。
-
药理学潜力:一些研究集中于合成 1-(4-氯苄基)-1H-吲哚的新衍生物,考察它们作为抗炎剂的潜力。这些化合物已对其生物活性进行了广泛的表征和评估 (Rehman、Saini 和 Kumar,2022)。
-
光谱分析:源自 1-(4-氯苄基)-1H-吲哚的化合物已使用光谱和 X 射线晶体学技术进行研究。这些分析有助于了解它们的分子结构和在药物化学中的潜在应用 (Al-Ostoot 等人,2019)。
先进材料和化学合成
-
功能材料合成:新型吲哚衍生物的合成,包括基于 1-(4-氯苄基)-1H-吲哚的衍生物,在制造功能材料中具有应用。这些研究涉及全面的光谱和计算分析,强调了它们在各个技术领域的潜力 (Tariq 等人,2020)。
-
防污丙烯酸金属盐树脂:已经对将吲哚衍生物(例如 1-(4-氯苄基)-1H-吲哚)掺入丙烯酸金属盐树脂中以用于防污应用进行了研究。这些研究侧重于这些树脂的制备和性能,表明它们的环保性和防止藻类附着的功效 (Chunhua 等人,2020)。
-
抗菌活性:已探索了取代的 1H-吲哚衍生物(包括 1-(4-氯苄基)-1H-吲哚)的合成及其潜在的抗菌活性。这些研究有助于开发具有抗菌和抗真菌特性的新药 (Prasad,2017)。
安全和危害
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHLRMOIAGSFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359516 | |
| Record name | 1-(4-chlorobenzyl)-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85607-00-7 | |
| Record name | 1-(4-chlorobenzyl)-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



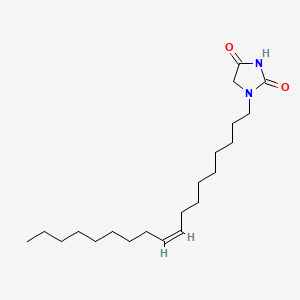

![6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione](/img/structure/B3359388.png)
![3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one](/img/structure/B3359392.png)
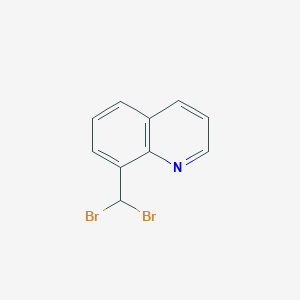
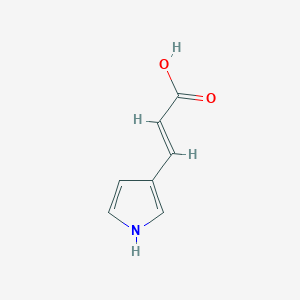
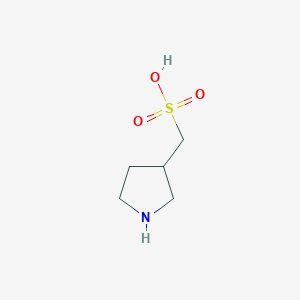
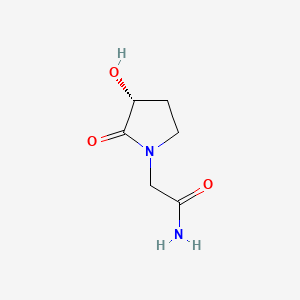

![4-[4-(1-azabicyclo[2.2.2]oct-3-yloxy)phenyl]-1H-indole](/img/structure/B3359426.png)
![(S)-3-[(5-Bromopyrimidin-2-yl)oxy]quinuclidine](/img/structure/B3359434.png)
